molecular formula C23H20N2O3S2 B6543103 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060261-18-8

2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6543103
CAS RN: 1060261-18-8
M. Wt: 436.6 g/mol
InChI Key: CYGNOJNVHSAGBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems (the naphthalene, phenyl, and thiophene rings), which could impart interesting electronic properties. The sulfonamide and acetamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the aromatic rings could potentially undergo electrophilic aromatic substitution, and the amide groups could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the conjugated aromatic systems could result in absorbance in the UV-visible region of the spectrum. The compound is likely to be fairly stable under normal conditions, but could potentially be sensitive to strong acids or bases due to the presence of the amide groups .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . These molecules help protect metals and alloys from degradation caused by environmental factors, such as moisture and aggressive chemicals.

Organic Semiconductors

Thiophene-based compounds play a crucial role in organic electronics. They contribute to the development of organic semiconductors, which are essential for flexible displays, organic photovoltaics (solar cells), and organic field-effect transistors (OFETs) . Their unique electronic properties make them valuable for these applications.

Organic Light-Emitting Diodes (OLEDs)

The thiophene ring system is also utilized in the fabrication of OLEDs. These devices emit light when an electric current passes through them. By incorporating thiophene-based compounds, OLEDs achieve efficient light emission and color tunability .

Pharmacological Properties

Thiophene derivatives exhibit diverse pharmacological effects. Our compound may have potential in the following areas:

Biological Drug Candidates

Several drugs incorporate thiophene frameworks. For instance:

Synthetic Methods

Various synthetic approaches lead to thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are significant methods for obtaining these compounds .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2-[4-(naphthalen-1-ylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c26-23(24-16-20-7-4-14-29-20)15-17-10-12-19(13-11-17)25-30(27,28)22-9-3-6-18-5-1-2-8-21(18)22/h1-14,25H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGNOJNVHSAGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(naphthalene-1-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

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